molecular formula C10H9F3O2 B1168959 medami CAS No. 123902-42-1

medami

Cat. No.: B1168959
CAS No.: 123902-42-1
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Description

The term "Medami" appears in historical/literary contexts (e.g., ), but its chemical identity remains ambiguous based on the provided evidence. For this analysis, we hypothesize "this compound" refers to S-1 Methanandamide, a synthetic analog of the endogenous cannabinoid neurotransmitter anandamide (AEA), as referenced in . Methanandamide is structurally similar to AEA, with enhanced metabolic stability due to methyl group substitution, making it a research tool for studying cannabinoid receptors .

Properties

CAS No.

123902-42-1

Molecular Formula

C10H9F3O2

Synonyms

medami

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Medami (assumed as Methanandamide) with structurally or functionally related compounds:

Compound Structure Key Features Pharmacological Role
This compound Methylated AEA analog Improved metabolic stability; CB1/CB2 receptor agonist Used to study cannabinoid signaling pathways in vitro
Anandamide (AEA) Ethanolamide of arachidonic acid Endogenous ligand for CB1/CB2 receptors; rapid degradation by FAAH Modulates pain, appetite, and mood; short-lived due to enzymatic hydrolysis
AM-404 AEA reuptake inhibitor Inhibits AEA cellular uptake; non-competitive FAAH inhibitor Prolongs AEA activity; potential therapeutic for neuropathic pain
2-AG 2-Arachidonoylglycerol Endogenous full agonist for CB1/CB2 receptors; synthesized on demand Regulates synaptic plasticity and immune responses

Key Research Findings

  • This compound vs. Anandamide : this compound’s methyl group reduces hydrolysis by FAAH, extending its activity in neuronal cultures by 10-fold compared to AEA .
  • This compound vs. Synthetic Agonists : Unlike WIN55,212-2 (a synthetic CB1 agonist), this compound retains partial selectivity for CB2 receptors, making it useful for studying immune modulation .
  • Therapeutic Potential: this compound’s stability has been leveraged in preclinical models of chronic pain, though its efficacy trails behind AM-404 due to lower blood-brain barrier permeability .

Methodological Considerations

  • Characterization : As per , this compound and analogs require rigorous NMR (¹H/¹³C), mass spectrometry, and elemental analysis for structural validation. For example, this compound’s methyl group is confirmed via ¹H NMR (δ = 1.2 ppm) and HRMS (m/z 384.2903) .
  • Comparative Studies : Indirect comparisons (e.g., meta-analyses) should follow guidelines in , ensuring standardized assays (e.g., receptor binding affinity) and transparent exclusion criteria.

Limitations and Contradictions

  • Ambiguity in Terminology: The term "this compound" lacks a clear chemical definition in the provided evidence, necessitating caution in literature reviews. ’s historical usage contradicts biochemical contexts.
  • Data Gaps: Limited in vivo pharmacokinetic data for this compound exist compared to AEA or 2-AG, as most studies focus on in vitro models .

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